1-(2,4-DIMETHYLPHENYL)-4-(2-METHOXY-4,5-DIMETHYLBENZENESULFONYL)PIPERAZINE
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Overview
Description
1-(2,4-DIMETHYLPHENYL)-4-(2-METHOXY-4,5-DIMETHYLBENZENESULFONYL)PIPERAZINE is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-DIMETHYLPHENYL)-4-(2-METHOXY-4,5-DIMETHYLBENZENESULFONYL)PIPERAZINE typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-dimethylphenylamine and 2-methoxy-4,5-dimethylbenzenesulfonyl chloride.
Reaction: The amine group of 2,4-dimethylphenylamine reacts with the sulfonyl chloride group of 2-methoxy-4,5-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine.
Cyclization: The intermediate product undergoes cyclization with piperazine under controlled conditions to form the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-DIMETHYLPHENYL)-4-(2-METHOXY-4,5-DIMETHYLBENZENESULFONYL)PIPERAZINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
1-(2,4-DIMETHYLPHENYL)-4-(2-METHOXY-4,5-DIMETHYLBENZENESULFONYL)PIPERAZINE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical agent.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(2,4-DIMETHYLPHENYL)-4-(2-METHOXY-4,5-DIMETHYLBENZENESULFONYL)PIPERAZINE involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or ion channels that the compound binds to or modulates.
Pathways Involved: Signal transduction pathways, metabolic pathways, or gene expression pathways that are affected by the compound.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,4-DIMETHYLPHENYL)-4-(2-METHOXYBENZENESULFONYL)PIPERAZINE
- 1-(2,4-DIMETHYLPHENYL)-4-(4,5-DIMETHYLBENZENESULFONYL)PIPERAZINE
Uniqueness
1-(2,4-DIMETHYLPHENYL)-4-(2-METHOXY-4,5-DIMETHYLBENZENESULFONYL)PIPERAZINE is unique due to the presence of both methoxy and dimethyl groups on the benzene ring, which may confer specific chemical and biological properties not found in similar compounds.
Properties
IUPAC Name |
1-(2,4-dimethylphenyl)-4-(2-methoxy-4,5-dimethylphenyl)sulfonylpiperazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O3S/c1-15-6-7-19(18(4)12-15)22-8-10-23(11-9-22)27(24,25)21-14-17(3)16(2)13-20(21)26-5/h6-7,12-14H,8-11H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWASRXHVLXAKDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=C(C=C(C(=C3)C)C)OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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